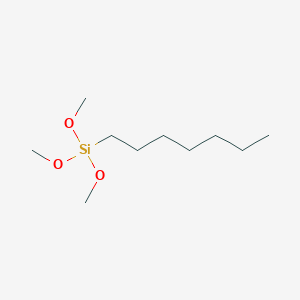

Heptyl(trimethoxy)silane

描述

Structure

3D Structure

属性

IUPAC Name |

heptyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-5-6-7-8-9-10-14(11-2,12-3)13-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRINOTYEGADLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620262 | |

| Record name | Heptyl(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-27-0 | |

| Record name | Heptyl(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Kinetics and Mechanistic Studies of Heptyl Trimethoxy Silane Hydrolysis and Condensation

Hydrolysis Reaction Pathways and Rate Determination

The pH of the reaction medium profoundly influences the hydrolysis rate of alkoxysilanes. nih.gov

Acidic Conditions: Under acidic catalysis (e.g., pH 4-5), the reaction is initiated by the protonation of a methoxy (B1213986) group. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Acidic conditions generally accelerate the hydrolysis of the first alkoxy group and tend to stabilize the resulting silanol (B1196071) intermediates, slowing down subsequent condensation reactions. colab.ws This leads to the formation of less branched, more linear oligomeric structures. nih.gov

Alkaline Conditions: In alkaline media, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov This mechanism, often described as SN2-Si, involves a pentacoordinate transition state. nih.gov Base catalysis typically promotes both hydrolysis and subsequent condensation reactions, leading to the rapid formation of highly branched and cross-linked siloxane networks. researchgate.netinstras.com

Neutral Conditions: The hydrolysis of most alkoxysilanes, including heptyl(trimethoxy)silane, is very slow under neutral conditions. colab.wsresearchgate.net

The following table summarizes the general effects of pH on the hydrolysis and condensation of alkoxysilanes.

| Catalytic Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |

| Acidic (pH < 7) | Fast | Slow | Less branched, linear |

| Neutral (pH ≈ 7) | Very Slow | Very Slow | Minimal reaction |

| Alkaline (pH > 7) | Fast | Fast | Highly branched, cross-linked |

The choice of solvent plays a significant role in the hydrolysis kinetics by affecting the solubility of the reactants and the stabilization of transition states. nih.govelsevier.es Alcohols are commonly used as co-solvents with water to homogenize the reaction mixture, as many alkoxysilanes have limited water solubility. researchgate.net

The rate of hydrolysis can be influenced by the type of alcohol used. For instance, the hydrolysis rate of methyltrimethoxysilane (B3422404) was found to be faster in methanol (B129727) compared to other solvents like ethanol (B145695), dioxane, and DMF. researchgate.net This is attributed to the potential for exchange reactions when the alcohol solvent has a different alkoxy group than the silane (B1218182), which can facilitate hydrolysis. researchgate.net The polarity of the solvent is also a key factor; solvents that can form hydrogen bonds with water can enhance the hydrolysis rate. researchgate.netresearchgate.net

The molar ratio of water to silane is a critical parameter that directly influences the extent of hydrolysis. nih.gov Stoichiometrically, three moles of water are required to hydrolyze one mole of this compound completely.

Increasing the water concentration generally enhances the rate and degree of hydrolysis up to a certain point. nih.gov An excess of water can sometimes inhibit the reaction, possibly due to a decrease in the solubility of the alkoxysilane. nih.gov The water-to-silane ratio not only affects the kinetics but also the structure of the resulting oligomers. nih.gov For organotrialkoxysilanes, higher water content has been shown to favor the formation of cyclic and bicyclic oligomers over linear or branched structures. nih.gov Incomplete hydrolysis due to insufficient water can lead to irregular and less stable surface modifications. researchgate.net

The structure of both the alkyl (heptyl) and alkoxy (methoxy) groups attached to the silicon atom significantly impacts the hydrolysis rate due to steric and electronic (inductive) effects. pageplace.deunavarra.es

Steric Effects: Larger, bulkier alkoxy groups hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, thus slowing down the hydrolysis rate. researchgate.netpageplace.de The general order of hydrolysis rates for alkoxy groups is methoxy > ethoxy > propoxy. researchgate.net Similarly, branching in the alkoxy group, especially at the α-carbon, significantly retards the hydrolysis reaction. pageplace.de The steric hindrance from the non-hydrolyzable alkyl group (heptyl in this case) also plays a role, though it is generally considered less impactful on hydrolysis than on the subsequent condensation step. nih.gov

Inductive Effects: The electron-donating or withdrawing nature of the substituents on the silicon atom influences its electrophilicity. unavarra.es Alkyl groups, like the heptyl group, are electron-donating. This increases the electron density on the silicon atom, which can affect the reaction mechanism depending on the catalytic conditions. In acid-catalyzed hydrolysis, electron-donating groups can stabilize the positively charged transition state, thereby increasing the reaction rate. unavarra.es

The following table provides a qualitative comparison of how these factors influence hydrolysis rates.

| Factor | Influence on Hydrolysis Rate | Rationale |

| Steric Hindrance (Alkoxy Group) | Larger groups decrease the rate. | Blocks nucleophilic attack on the silicon atom. researchgate.netpageplace.de |

| Inductive Effect (Alkyl Group) | Electron-donating groups can increase the rate under acidic conditions. | Stabilizes the protonated transition state. unavarra.es |

Condensation Reaction Mechanisms and Oligomerization Kinetics

Following hydrolysis, the newly formed silanol (Si-OH) groups undergo condensation reactions to form siloxane (Si-O-Si) bridges, releasing water or alcohol as a byproduct. nih.gov This process leads to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network. nih.gov

The condensation can occur between two silanol groups (releasing water) or between a silanol group and an unhydrolyzed alkoxy group (releasing alcohol). nih.gov The kinetics of condensation are more complex than those of hydrolysis and are also highly dependent on the reaction conditions. nih.gov

Under acidic conditions, condensation is generally the rate-determining step and tends to produce less-branched structures because protonated silanols preferentially react with neutral, less-substituted silanols. nih.govacs.org Conversely, under basic conditions, deprotonated silanols readily attack more acidic (more substituted) silanols, leading to the rapid formation of highly condensed and branched networks. nih.gov The steric bulk of the heptyl group can influence the condensation rate, as it can hinder the close approach of two silanol-containing molecules required for the formation of a siloxane bond. nih.gov

Factors Governing Condensation Rates and Network Formation

The rate of condensation and the architecture of the resulting siloxane network are influenced by several critical factors. dtic.mil The polymerization of alkoxysilanes is recognized as a proton-transfer reaction, making it susceptible to acid-base catalysis. nih.gov

Key factors include:

pH of the reaction medium: The pH is a dominant factor influencing condensation rates. dtic.mil

Acidic Conditions: In acidic environments, the protonation of silanol groups makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a neutral silanol. nih.gov This generally leads to the formation of less branched, more linear or ladder-like polymer structures. dtic.milnih.gov Acidic conditions enhance hydrolysis but can slow the rate of self-condensation, allowing for more stable silanol intermediates. researchgate.nettandfonline.comcolab.ws

Alkaline Conditions: Under alkaline conditions, deprotonated silanol groups (silanolates) act as strong nucleophiles, attacking neutral silanols. nih.gov This typically results in more branched and highly condensed, cross-linked networks. nih.gov However, the formation of silanolate ions (SiO-) can also be resistant to condensation, leading to the formation of smaller oligomers at higher pH levels. dtic.mil

Water-to-Silane Ratio (r): The stoichiometry of water is crucial. An increase in water content generally enhances the hydrolysis reaction up to a certain point. nih.gov The ratio also dictates whether condensation proceeds primarily through the elimination of water or alcohol. nih.gov The structure of the final polymer is significantly dependent on the water content in acidic media. nih.gov

Catalyst: The type and concentration of the catalyst play a vital role. Acids, bases, and organometallic compounds can be used to control the rates of both hydrolysis and condensation. dakenchem.com For instance, aminofunctional silanes can self-catalyze hydrolysis due to their alkalinity. dtic.mil

Solvent: The choice of solvent affects the solubility of the silane and its hydrolyzed species, influencing reaction homogeneity and rates. nih.gov Common solvents include alcohols like ethanol and methanol. researchgate.netnih.gov

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. nih.govdakenchem.com

Concentration: The initial concentration of the silane affects the proximity of reactive species, thereby influencing the condensation rate and the molecular weight of the resulting oligomers and polymers. dtic.mil

The interplay of these factors determines the final properties of the polysiloxane material derived from this compound.

Progression from Homogeneous to Heterogeneous Reaction Media

The polymerization of silanes like this compound often begins in a homogeneous solution, where the silane, water, solvent, and catalyst are all in a single phase. dtic.milnih.gov this compound, being an organoalkoxysilane, may initially have limited solubility in water. gelest.com

The process typically follows these stages:

Homogeneous Phase - Hydrolysis and Early Condensation: Initially, the hydrolysis of the trimethoxy groups to silanols occurs. gelest.comnih.gov This increases the polarity and water solubility of the molecule. dtic.mil Subsequent condensation reactions begin, forming small, soluble oligomers. gelest.comnih.gov The reaction medium remains a single, homogeneous phase during these early stages. nih.gov

Phase Separation (Sol Formation): As condensation proceeds, the oligomers grow in size and molecular weight. dtic.mil Due to the long, nonpolar heptyl group, these larger polysiloxane molecules become less soluble in the aqueous or alcoholic reaction medium. At a critical point, they phase-separate, forming a dispersion of colloidal particles known as a sol. nih.gov This marks the transition to a heterogeneous reaction medium, consisting of solid particles within a continuous liquid phase. nih.gov

Gelation or Precipitation: Further reaction can lead to the formation of a gel, where the particles link to form a continuous network that spans the entire volume, entrapping the liquid phase. nih.gov Alternatively, if the particles aggregate and settle out of the solution, it is considered precipitation.

The point at which the system transitions from homogeneous to heterogeneous is influenced by factors such as the initial silane concentration, water ratio, pH, and temperature. nih.govgelest.com For example, a solution of propyltrimethoxysilane was observed to become hazy, indicating phase separation, by the time tetrameric species were detected. gelest.com

Theoretical and Computational Investigations of Reaction Mechanisms

To gain a deeper, molecular-level understanding of the complex reaction pathways involved in silane hydrolysis and condensation, researchers employ a variety of theoretical and computational methods.

Ab Initio and Density Functional Theory (DFT) Studies of Hydrolysis and Condensation

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and energetics of molecules and reaction pathways. nih.govresearchgate.net These methods have been applied to study the mechanisms of silane polymerization. researchgate.net

Key findings from DFT studies on analogous silane systems include:

Mechanism in Alkaline Media: In alkaline conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. nih.gov

Steric and Inductive Effects: Computational studies have confirmed that steric hindrance and the inductive effects of the organic substituent (like the heptyl group) influence reaction rates. researchgate.net For instance, the energy barrier for the hydrolysis of tetraethoxysilane (TEOS) was calculated to be higher than for tetramethoxysilane (B109134) (TMOS) due to greater steric hindrance. researchgate.net

Solvent Effects: The role of the solvent can be modeled using implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), which helps to simulate the reaction environment more accurately. researchgate.net

These computational approaches provide detailed energy profiles of reaction pathways, helping to elucidate the structures of transition states and intermediates that are often difficult to observe experimentally. researchgate.netacs.org

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations in Silane Polymerization

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.govacs.org They provide insights into the structural evolution and dynamics of the polymerization process on a larger scale than DFT.

Molecular Dynamics (MD): MD simulations model the system's evolution by solving Newton's equations of motion for a collection of atoms. acs.org In the context of silane polymerization, MD can be used to:

Simulate the growth and structure of silica (B1680970) sol particles. acs.org

Investigate the influence of parameters like concentration and temperature on the resulting polymer structure. acs.org

Analyze the role of water as a catalyst in the condensation process. acs.org

Examine the mechanical properties and failure mechanisms of silane layers bonded to surfaces. tandfonline.com

Monte Carlo (MC): MC methods use random sampling to obtain numerical results. Kinetic Monte Carlo (kMC) can be used to simulate the time evolution of chemical systems, with reaction rates and mechanisms often informed by DFT calculations. nih.gov This combined approach bridges the gap between the electronic scale (DFT) and the mesoscopic scale of polymer growth. nih.gov

Simulations have been performed on systems containing thousands of atoms over nanosecond timescales to observe the formation of siloxane bonds and the aggregation of silicic acid monomers into larger structures. acs.org

Elucidation of Transition States (e.g., SN1-Si vs. SN2-Si)

The mechanism of nucleophilic substitution at the silicon atom is central to both hydrolysis and condensation. The two primary pathways considered are the SN1-Si (unimolecular nucleophilic substitution) and SN2-Si (bimolecular nucleophilic substitution) mechanisms.

SN2-Si Mechanism: This mechanism involves a single, concerted step where the nucleophile (e.g., water or a silanol group) attacks the silicon atom at the same time as the leaving group (e.g., an alkoxy group or hydroxyl group) departs. masterorganicchemistry.com The reaction proceeds through a high-energy, five-coordinate (pentacoordinated) transition state or a stable intermediate. nih.govresearchgate.net For a long time, the SN2-Si mechanism was widely assumed for silane polymerization under all conditions. nih.govresearchgate.net The potential energy surface for SN2@Si reactions is typically a single-well, in contrast to the double-well surface for SN2@C reactions. researchgate.net

SN1-Si Mechanism: This is a two-step mechanism. The first, rate-limiting step involves the dissociation of the leaving group to form a transient, positively charged, four-coordinate silicon intermediate (a silicenium ion). This is followed by a rapid attack from the nucleophile. researchgate.net

Recent computational studies have challenged the universal assumption of the SN2-Si pathway. Some DFT investigations suggest that the SN1-Si mechanism may be more favorable than the SN2-Si mechanism under certain conditions. nih.govresearchgate.net It is now thought that the operative mechanism depends on the pH of the medium:

Alkaline Media: The SN2-Si mechanism is believed to dominate. nih.govresearchgate.net

Neutral and Acidic Media: The SN1-Si mechanism is considered more favorable. nih.govresearchgate.net

The distinction is crucial as the reaction pathway influences the kinetics and the stereochemistry of the products.

| Parameter | Influence on Condensation and Network Formation | Supporting Evidence |

| pH | Controls reaction mechanism (SN1-Si vs. SN2-Si) and resulting polymer structure (linear vs. branched). dtic.milnih.govresearchgate.net | Acidic conditions lead to more stable silanols and less branched clusters; alkaline conditions favor highly condensed networks. researchgate.netnih.gov |

| Water/Silane Ratio (r) | Affects hydrolysis rate and determines whether water or alcohol is the condensation byproduct. nih.gov | Structure of solids depends significantly on water content in acidic media. nih.gov |

| Catalyst | Accelerates both hydrolysis and condensation reactions. dakenchem.com | Aminosilanes can self-catalyze hydrolysis. dtic.mil |

| Temperature | Increases reaction rates. nih.govdakenchem.com | General principle of chemical kinetics. |

| Concentration | Influences molecular weight and the point of phase separation. dtic.mil | Higher concentrations can lead to larger molecules. dtic.mil |

| Computational Method | Application in Silane Chemistry | Key Insights |

| Ab Initio / DFT | Calculating reaction energy barriers, investigating transition states and intermediates. nih.govresearchgate.net | Elucidation of SN1-Si vs. SN2-Si mechanisms; confirming steric and inductive effects. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating polymer growth, particle formation, and material properties over time. acs.orgtandfonline.com | Understanding the role of water as a catalyst and the structural evolution of the siloxane network. acs.org |

| Monte Carlo (MC) | Simulating the kinetics of complex reaction networks, often using parameters from DFT. nih.gov | Bridging the gap between electronic-level calculations and mesoscopic polymer growth. nih.gov |

Advanced Characterization Methodologies for Heptyl Trimethoxy Silane Systems

Spectroscopic Techniques for Structural and Kinetic Analysis

Spectroscopy is fundamental to probing the chemical transformations of heptyl(trimethoxy)silane. These methods allow for real-time monitoring of reactions and detailed structural analysis of the resulting products.

NMR spectroscopy is a powerful, non-destructive tool for studying the kinetics of silane (B1218182) polymerization and identifying the various species present in the reaction medium. researchgate.netresearchgate.net While specific literature on this compound is sparse, data from analogous alkoxysilanes, such as other trimethoxysilanes and octyltriethoxysilane, provide a robust framework for its analysis. researchgate.netnih.gov

¹H and ¹³C NMR: These techniques are primarily used to follow the hydrolysis reaction. The disappearance of the signal corresponding to the methoxy (B1213986) group (-OCH₃) and the simultaneous appearance of a signal for methanol (B129727) (CH₃OH) provide a direct measure of the hydrolysis rate. researchgate.netnih.gov The signals from the heptyl chain protons and carbons can also be monitored to ensure the organic moiety remains intact during the reaction. acs.org

²⁹Si NMR: This is the most informative NMR technique for studying silane condensation. It can distinguish between the silicon atoms based on their degree of condensation. researchgate.net The different silicon environments are typically designated as Tⁿ species, where 'T' signifies a trifunctional unit (R-Si(O-)₃) and 'n' is the number of siloxane (Si-O-Si) bonds. In situ ²⁹Si NMR allows for the quantification of these intermediate species over time. researchgate.netscispace.com The chemical shifts for these species are generally located in distinct regions of the spectrum. nih.gov

Table 1: Representative ²⁹Si NMR Chemical Shifts for T-species in Alkyltrimethoxysilane Polymerization This table provides typical chemical shift ranges based on data for various trifunctional silanes and is illustrative for a this compound system. nih.gov

| Species | Structure | Degree of Condensation (n) | Typical Chemical Shift (ppm) |

|---|---|---|---|

| T⁰ | R-Si(OCH₃)₃ / R-Si(OH)₃ | 0 | -40 to -50 |

| T¹ | R-Si(O-) (end group) | 1 | -50 to -60 |

| T² | R-Si(O-)₂ (linear segment) | 2 | -60 to -70 |

| T³ | R-Si(O-)₃ (cross-link point) | 3 | -70 to -80 |

³¹P NMR: This technique is not inherently applicable to the analysis of pure this compound systems. However, it would become a relevant and powerful tool if phosphorus-containing compounds were used, for example, as catalysts, co-reagents, or in the formulation of hybrid organic-inorganic materials incorporating phosphate (B84403) or phosphonate (B1237965) moieties.

Acidic conditions are often employed in kinetic studies to enhance the rate of hydrolysis while slowing the subsequent self-condensation reactions, allowing for better observation of the intermediate silanol (B1196071) species. researchgate.netscispace.com

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying functional groups and monitoring changes in chemical bonding during the polymerization of this compound. mdpi.comtriprinceton.org These two methods provide complementary information. mdpi.com

FTIR Spectroscopy: FTIR is highly sensitive to polar bonds and is particularly effective for tracking the key transformations in silane chemistry. sfr.ca The hydrolysis of the methoxy groups (Si-O-CH₃) and the formation of silanol groups (Si-OH) can be monitored by observing changes in the C-H stretching region and the appearance of a broad O-H stretching band. The subsequent condensation is confirmed by the growth of a strong, broad absorption band corresponding to the formation of siloxane (Si-O-Si) networks. shu.ac.ukresearchgate.net

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. mdpi.comsfr.ca It is well-suited for analyzing the skeletal vibrations within molecules, including the C-C and Si-C bonds of the heptyl chain. triprinceton.orgshu.ac.uk It can also detect the Si-O-Si symmetric stretch, complementing the FTIR data. The hydrolysis of various trimethoxysilanes has been successfully monitored in solution using Raman spectroscopy. nih.govshu.ac.uk

Table 2: Key Vibrational Bands for Monitoring this compound Polymerization Assignments are based on general spectra for alkoxysilanes. shu.ac.ukresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3400 (broad) | O-H stretch (silanols, water) | FTIR |

| 2960-2850 | C-H stretch (heptyl & methoxy) | FTIR, Raman |

| ~1190, 1080 | Si-O-C stretch (asymmetric) | FTIR |

| 1100-1000 (broad) | Si-O-Si stretch (asymmetric) | FTIR |

| ~950 | O-CH₃ modes | FTIR |

| ~800 | Si-C stretch | Raman, FTIR |

| ~450 | Si-O-Si or Si-O-C deformation | FTIR |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface (top 1-10 nm). malvernpanalytical.comthermofisher.comresearchgate.net This makes it ideal for analyzing surfaces treated or modified with this compound.

When this compound is applied to a substrate (e.g., metal, glass, or mineral), XPS can confirm the presence of the silane coating and provide insight into its chemical structure. acs.org By acquiring high-resolution spectra of the core level electrons (e.g., Si 2p, C 1s, O 1s), one can differentiate between the silicon in the substrate (like SiO₂) and the silicon in the grafted silane layer (C-Si-O). mdpi.com Analysis of the C 1s spectrum can distinguish between the aliphatic carbon of the heptyl chain and any adventitious carbon contamination. The O 1s spectrum helps identify the presence of Si-O-Si, Si-O-C, and substrate oxide bonds. acs.orgmdpi.com This technique is crucial for confirming the covalent grafting and the formation of a siloxane network on a surface. researchgate.net

Table 3: Typical Binding Energies in XPS Analysis of Silane-Treated Surfaces Illustrative values based on analysis of similar systems. acs.orgmdpi.com

| Element (Core Level) | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|

| Si 2p | R-Si -(O)₃ (Siloxane) | ~102.0 - 103.0 |

| Si 2p | Si O₂ (Silica Substrate) | ~103.3 - 103.8 |

| C 1s | C -C / C -H (Alkyl chain) | ~285.0 |

| C 1s | C -Si | ~284.5 |

| O 1s | Si-O -Si (Siloxane) | ~532.5 |

| O 1s | Si-O -H (Silanol) | ~533.2 |

Mass spectrometry techniques are invaluable for identifying the molecular composition of the various species generated during the hydrolysis and condensation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for the analysis of volatile and thermally stable compounds. researchgate.net It is excellent for identifying and quantifying the unreacted this compound monomer, as well as low-molecular-weight species such as the initial hydrolysis products (e.g., heptyl(dihydroxy)(methoxy)silane) and small, volatile cyclic siloxanes. The retention time from the GC provides separation, while the mass spectrum allows for positive identification based on the fragmentation pattern. researchgate.net

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS): ESI is a soft ionization technique ideal for analyzing non-volatile, polar, and thermally labile molecules, such as the silanol intermediates and larger oligomers formed during condensation. It can be coupled with liquid chromatography (LC-MS) to separate the complex mixture before analysis. The high mass accuracy of TOF analyzers allows for the determination of the exact elemental composition of the detected oligomeric species.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS): MALDI-TOF is particularly useful for characterizing higher molecular weight polymers. It allows for the determination of the mass of individual polymer chains, providing detailed information about the distribution of oligomers and repeating units in the polysiloxane network.

Chromatographic Techniques for Separations and Molecular Weight Distributions

Chromatography is essential for separating the complex mixture of products from silane reactions and for determining the molecular weight characteristics of the resulting polymers.

Gas Chromatography (GC): As mentioned, GC is used to separate and quantify volatile components. researchgate.net Its primary application in this context is for purity analysis of the this compound monomer and for monitoring its consumption during the initial stages of the reaction. mdpi.com

Liquid Chromatography (LC): LC is used for the separation of non-volatile and thermally unstable compounds, which are common in the later stages of silane condensation. mdpi.com Techniques like High-Performance Liquid Chromatography (HPLC) can separate oligomers based on their polarity or size, often in conjunction with a mass spectrometer for identification.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the most important technique for characterizing the molecular weight distribution of the polymeric products formed from this compound. waters.comazom.com The principle of GPC is to separate molecules based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller molecules. azom.com By calibrating the system with standards of known molecular weight, a distribution curve can be generated for the polysiloxane sample, from which key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated. waters.comchromatographyonline.com

Table 4: Application of Chromatographic Techniques to this compound Systems

| Technique | Mobile Phase | Primary Application | Information Obtained |

|---|---|---|---|

| Gas Chromatography (GC) | Gas (e.g., Helium) | Analysis of volatile species | Monomer purity, monomer consumption, identification of small byproducts researchgate.netmdpi.com |

| Gel Permeation Chromatography (GPC/SEC) | Liquid (e.g., THF) | Characterization of oligomers/polymers | Molecular weight distribution (MWD), average molecular weights (Mn, Mw), polydispersity (PDI) waters.comazom.com |

| Liquid Chromatography (LC/HPLC) | Liquid (e.g., Acetonitrile/Water) | Separation of non-volatile species | Separation of oligomers and polar intermediates for further analysis (e.g., by MS) mdpi.com |

Microscopic and Scattering Techniques for Morphology and Dispersion

Advanced microscopic and scattering techniques are indispensable for characterizing the surface morphology, nanostructure, and dispersion of this compound systems. These methods provide critical insights into how the silane interacts with and modifies substrates at the nanoscale, influencing the macroscopic properties of the final materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Surface Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface and internal structures of materials modified with this compound. nanosurf.com SEM provides detailed images of the surface morphology, while TEM offers high-resolution insights into the nanostructure, including the distribution of silane-derived nanoparticles or films. nanosurf.commeasurlabs.com

Research Findings:

In studies involving organosilanes similar to this compound, SEM analysis is frequently used to observe changes in the surface texture of a substrate after modification. For instance, the surface of untreated fibers or substrates often appears smooth. researchgate.net After treatment with a silane coupling agent, SEM images can reveal a modified surface with increased roughness or the presence of a coating. researchgate.netmdpi.com In some cases, SEM has shown that silane treatment can lead to a more uniform dispersion of particles on a surface, although higher concentrations may cause agglomeration. researchgate.net For example, when carbon fibers are modified with silane coupling agents, SEM images show the formation of polysiloxane coatings that can lead to closer packing and adhesion between fibers. mdpi.com Similarly, modifying bagasse paper with n-octyl triethoxysilane (B36694) resulted in a clear distinction in surface morphology compared to the untreated paper, as observed by SEM. ekb.eg

TEM is particularly useful for examining the size, shape, and distribution of nanoparticles within a matrix or as part of a coating. measurlabs.com It can confirm the amorphous nature of silica (B1680970) materials derived from the sol-gel process and reveal the structure of the particles. bohrium.com Studies on silica nanoparticles functionalized with organosilanes like trimethoxy(octyl)silane (B1346610) have used TEM to confirm their size and smooth surface. d-nb.info TEM is also effective for characterizing irregularly shaped particles like fibers and crystals that are not easily analyzed by other methods. measurlabs.com

| Technique | Information Provided | Typical Observations in Silane Systems | Key Advantages |

|---|---|---|---|

| SEM | Surface topography, morphology, and compositional contrast. nanosurf.com | Changes in surface roughness, formation of uniform or agglomerated coatings, and altered fiber packing. researchgate.netmdpi.comresearchgate.net | High-resolution imaging of surface features over large areas. nih.gov |

| TEM | Internal structure, particle size and shape, and crystallographic information. nanosurf.commeasurlabs.com | Amorphous nature of sol-gel derived silica, size and distribution of nanoparticles, and core-shell structures. bohrium.comd-nb.info | Atomic-scale resolution for detailed internal analysis. nanosurf.com |

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of materials. oamjms.eu It is used to quantify surface roughness and can also measure local mechanical properties like adhesion and stiffness. numberanalytics.com AFM is particularly valuable for analyzing thin and soft organic layers, such as those formed by this compound, as it requires minimal sample preparation. nanosurf.comwiley.com

Research Findings:

AFM studies on surfaces treated with organosilanes have demonstrated the ability to create smooth, uniform films. For example, coatings derived from octyl-modified silanes on glass surfaces have shown low average roughness values, typically in the range of 0.45 to 7.00 nm. mdpi.com The roughness of the silane layer can be influenced by the reaction conditions and the molecular structure of the silane. For instance, aminosilanes with more alkoxy groups (three) have been shown to form rougher layers with a higher density of islands due to polymerization, compared to those with fewer bonding sites. wiley.com The quantitative data from AFM, such as average roughness (Ra) and root mean square (RMS) roughness, are critical for correlating surface structure with functional properties like hydrophobicity. numberanalytics.comnih.gov

| Silane System | Substrate | Key AFM Findings | Reported Roughness (Ra) |

|---|---|---|---|

| Octyl-modified silane/TEOS | Glass | Smooth films were obtained. mdpi.com | 0.45–7.00 nm mdpi.com |

| Aminopropyltrimethoxysilane (APTMS) | Silicon wafer | Formation of a relatively rough layer with a high density of islands. wiley.com | 0.28 nm wiley.com |

| Uncoated Silicon Wafer (Control) | Silicon wafer | Smooth surface without islands. wiley.com | 0.09 nm wiley.com |

Dynamic Light Scattering (DLS) and Turbidity Scanning for Particle Aggregation and Sol-Gel Kinetics

Dynamic Light Scattering (DLS) and turbidity scanning are powerful non-invasive techniques for monitoring the kinetics of the sol-gel process, including particle formation, growth, and aggregation. mdpi.com DLS measures the size distribution of particles in a suspension, while turbidity scanning tracks changes in light transmission or backscattering to follow the progress of hydrolysis and condensation reactions. mdpi.com

Research Findings:

The sol-gel process, which involves the hydrolysis and condensation of silanes like this compound, is fundamental to forming silica-based materials. mdpi.com DLS is used to confirm the formation and aggregation of silane-derived particles during this process. mdpi.com For instance, in studies of zinc oxide nanomaterials modified with organosilanes, DLS has been used to determine the size of the resulting nanoparticles in dispersion. mdpi.com The size of the particles can be tailored by controlling the reaction conditions, such as the ratio of reactants. researchgate.net

Turbidity scanning can monitor the different stages of the sol-gel reaction in real-time. mdpi.com By observing the depletion of the neat silane phase and the increase in turbidity of the bulk solution, researchers can gain insights into the rates of hydrolysis and condensation. mdpi.com Studies comparing n-propyltrimethoxysilane and a fluorinated analog have shown that the chemical structure of the silane significantly impacts the reaction kinetics, with different trends observed for hydrolysis and condensation at the same pH. mdpi.com These techniques are crucial for understanding how to control the sol-gel process to achieve desired material properties.

| Technique | Measurement | Application in Silane Systems | Key Findings |

|---|---|---|---|

| Dynamic Light Scattering (DLS) | Particle size distribution and aggregation. mdpi.com | Monitoring particle formation and growth during sol-gel synthesis. mdpi.com | Particle sizes can be controlled by reactant ratios; confirmed aggregation processes. mdpi.comresearchgate.net |

| Turbidity Scanning | Changes in light transmission and backscattering. mdpi.com | Real-time monitoring of hydrolysis and condensation kinetics. mdpi.com | Revealed distinct reaction kinetics based on silane structure and pH. mdpi.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. xos.com By analyzing the diffraction pattern of X-rays scattered by a material, XRD can identify the phases present, determine the crystallite size, and provide information about the degree of crystallinity. xos.comucmerced.edu

Research Findings:

In the context of this compound and related organosilane systems, XRD is often used to characterize the structure of the underlying substrate or of composite materials after modification. For example, when organosilanes are used to modify nanoparticles like magnetite (Fe3O4), XRD patterns can confirm that the crystal structure of the core material is preserved after coating. plos.org In studies of silane coatings on anodized aluminum, XRD has been used to identify the crystalline phases present on the surface. researchgate.net

While silica materials derived from the sol-gel process are often amorphous, XRD can detect any crystalline phases that may form. bohrium.com In some cases, the addition of a silane modifier can influence the crystallinity of the resulting material. For instance, in one study, increasing the amount of hexadecyltrimethoxysilane (B103170) (HDTMS) on a silica-coated material led to an increase in crystallinity, which was attributed to a denser atomic arrangement. rsc.org The crystallite size, which can be estimated from the broadening of XRD peaks, is another important parameter that can be analyzed. rigaku.com

| Material System | XRD Analysis Goal | Key Findings |

|---|---|---|

| Silane-modified magnetite nanoparticles | Confirm preservation of core crystal structure. | The cubic inverse spinel structure of Fe3O4 was maintained after modification with various alkyl trimethoxysilanes. plos.org |

| Silica-coated magnetic materials modified with HDTMS | Investigate the effect of silane on crystallinity. | Crystallinity increased with a higher amount of HDTMS, suggesting a more structured material. rsc.org |

| Silane-treated anodized aluminum | Identify crystalline phases on the surface. | Identified various aluminum silicon crystalline structures on the treated surfaces. researchgate.net |

Surface Functionalization and Interfacial Engineering with Heptyl Trimethoxy Silane

Mechanism of Silane (B1218182) Grafting and Surface Modification

The surface modification process using heptyl(trimethoxy)silane is a multi-step chemical reaction that results in the formation of a stable, covalently bonded silane layer on a substrate. This process is fundamentally driven by the hydrolysis of the methoxy (B1213986) groups on the silane, followed by condensation reactions with hydroxyl groups on the substrate surface and between adjacent silane molecules.

Formation of Silanol (B1196071) Groups and Siloxane Linkages on Substrate Surfaces

The initial and critical step in the surface modification process is the hydrolysis of the trimethoxy groups (-OCH₃) of the this compound molecule. In the presence of water, which can be atmospheric moisture or water present on the substrate surface, the methoxy groups are replaced by hydroxyl groups (-OH), forming reactive silanol groups (Si-OH) and liberating methanol (B129727) as a byproduct. scispace.comethz.ch This hydrolysis can be catalyzed by acids or bases to control the reaction rate. Acidic conditions tend to promote the formation of silanol groups while slowing down the subsequent self-condensation reactions, which can be advantageous for achieving a well-ordered monolayer on the surface. researchgate.netresearchgate.net

Once the reactive silanol groups are formed, two primary condensation reactions can occur:

Condensation with Surface Hydroxyl Groups: The silanol groups of the hydrolyzed this compound can react with hydroxyl groups present on the surface of the substrate. This reaction forms a stable, covalent siloxane bond (Si-O-Substrate) and releases a molecule of water. scispace.comethz.ch

Self-Condensation: Adjacent hydrolyzed silane molecules can react with each other, where a silanol group on one molecule condenses with a silanol group on another. This process forms siloxane linkages (Si-O-Si) between the silane molecules, leading to the creation of a cross-linked polysiloxane network on the surface. ethz.ch

These reactions, occurring simultaneously after the initial hydrolysis, result in a durable and robust surface coating. gelest.com The extent of hydrolysis and condensation can be influenced by factors such as the amount of available water, pH, temperature, and reaction time.

Enhancement of Surface Characteristics

The covalent attachment of the heptyl group to a surface via the trimethoxysilane (B1233946) functionality leads to significant changes in the surface's physical and chemical properties. The non-polar, seven-carbon alkyl chain of the heptyl group is responsible for these modifications.

Development of Hydrophobic Surfaces and Coatings

One of the primary applications of this compound is to render naturally hydrophilic surfaces hydrophobic. google.com The long, non-polar heptyl chains, once grafted onto a surface, create a low-energy layer that repels water. This is because the non-polar alkyl chains cannot form hydrogen bonds with water molecules, leading to a high contact angle and a "beading" effect for water droplets on the surface.

The creation of a hydrophobic surface is a result of the dense layer of heptyl groups effectively shielding the underlying polar substrate from interaction with water. gelest.com This principle is widely used in the formulation of water-repellent coatings for a variety of substrates, including glass, ceramics, and building materials. By creating a barrier to water, these coatings can also enhance the corrosion resistance of metal substrates.

| Substrate | Treatment | Resulting Property |

| Glass | This compound coating | Increased water contact angle, hydrophobic surface |

| Metal Oxide | This compound treatment | Water-repellent and corrosion-resistant surface |

| Cellulosic Fibers | Surface modification with this compound | Reduced water absorption, enhanced hydrophobicity researchgate.net |

Modification of Surface Energy and Wettability

The surface energy of a solid material is a measure of the excess energy at its surface compared to the bulk. High-energy surfaces are typically hydrophilic and easily wetted, while low-energy surfaces are hydrophobic and resist wetting. gelest.com The grafting of this compound onto a high-energy surface, such as clean glass or a metal oxide, effectively lowers its surface energy. nih.gov

The long hydrocarbon chains of the heptyl groups present a surface with weak van der Waals forces of attraction, which are characteristic of low-energy surfaces. gelest.com This reduction in surface energy directly translates to a change in wettability, which is often quantified by measuring the contact angle of a liquid on the surface. A higher contact angle indicates lower wettability. Surfaces treated with this compound exhibit significantly higher water contact angles compared to their untreated counterparts, demonstrating a shift from a hydrophilic to a hydrophobic state. nih.govrsc.org

| Property | Before Treatment (e.g., on Glass) | After Treatment with this compound |

| Surface Energy | High | Low gelest.com |

| Wettability | High (Hydrophilic) | Low (Hydrophobic) nih.gov |

| Water Contact Angle | Low | High rsc.org |

Tailoring Dispersion and Aggregation Behavior of Nanomaterials

Nanomaterials, such as nanoparticles of metal oxides or silica (B1680970), have a strong tendency to agglomerate due to their high surface area-to-volume ratio and strong interparticle forces. nih.gov This aggregation can be detrimental to their performance in various applications, such as in polymer nanocomposites. Surface modification with this compound can be employed to control the dispersion and aggregation behavior of these nanomaterials. nih.govresearchgate.net

By grafting the heptyl chains onto the surface of the nanoparticles, a steric barrier is created. This steric hindrance prevents the nanoparticles from coming into close contact and agglomerating. Furthermore, the now hydrophobic surface of the nanoparticles can improve their compatibility and dispersibility in non-polar polymer matrices or organic solvents. This leads to a more uniform distribution of the nanomaterials within the host material, which can significantly enhance the mechanical, thermal, and optical properties of the resulting nanocomposite. nih.gov

| Nanomaterial | Issue | Effect of this compound Treatment |

| Silica Nanoparticles | Aggregation in organic solvents | Improved dispersion and stability researchgate.net |

| Metal Oxide Nanoparticles | Poor dispersion in polymer matrices | Enhanced compatibility and uniform distribution nih.gov |

Self-Assembled Monolayers (SAMs) Formation using Alkyl(trimethoxy)silanes

The formation of Self-Assembled Monolayers (SAMs) from alkyl(trimethoxy)silane precursors, such as this compound, is a process driven by the chemical affinity of the silane headgroup for hydroxylated surfaces. This process allows for the creation of highly ordered, dense, and stable organic thin films with tailored surface properties. The self-assembly mechanism generally involves two critical steps: hydrolysis of the reactive headgroup followed by a condensation reaction with the substrate and adjacent molecules. researchgate.netkyoto-u.ac.jp

Initially, the trimethoxy groups (-Si(OCH3)3) of the silane molecule undergo hydrolysis in the presence of trace amounts of water, which is typically available as an adsorbed layer on the substrate surface. This reaction replaces the methoxy groups with hydroxyl groups, forming a reactive silanetriol intermediate (-Si(OH)3). This step is crucial as it activates the molecule for surface binding.

Following hydrolysis, the silanol groups readily react with the hydroxyl groups (-OH) present on the surface of substrates like silicon oxide, glass, or activated metals. researchgate.net This condensation reaction forms strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bonds, anchoring the molecules to the surface. Simultaneously, the silanol groups of adjacent, surface-bound molecules undergo intermolecular condensation, forming a laterally cross-linked polysiloxane (Si-O-Si) network. kyoto-u.ac.jpoaepublish.com This network provides significant mechanical, chemical, and thermal stability to the resulting monolayer. kyoto-u.ac.jp The self-organizing nature of this process is further guided by van der Waals interactions between the alkyl chains, which promote a close-packed and ordered molecular arrangement.

Adsorption Behavior and Monolayer Stability on Various Substrates

The adsorption of alkyl(trimethoxy)silanes is most effective on high-energy, hydroxyl-terminated surfaces. Substrates such as silicon wafers with a native oxide layer (Si/SiO2), glass, quartz, and various metal oxides are ideal candidates for SAM formation due to the prevalence of surface hydroxyl groups that serve as reactive sites for the silane headgroup. researchgate.net The initial chemisorption of the headgroups onto the substrate is the primary step, which then dictates the subsequent organization of the monolayer. youtube.com The process begins with the disordered adsorption of individual molecules, which then nucleate into island-like domains of ordered, close-packed structures that grow until the entire substrate is covered. youtube.com

Influence of Silane Structure on SAM Properties

The molecular structure of the alkyl(trimethoxy)silane precursor, particularly the length of the alkyl chain, has a profound impact on the final properties of the Self-Assembled Monolayer. The three constituent parts of the molecule—the trimethoxy headgroup, the alkyl chain, and the terminal group—each play a distinct role. researchgate.net The headgroup anchors the molecule, while the alkyl chain is primarily responsible for the stability and organization of the film through intermolecular forces. researchgate.netresearchgate.net

For this compound, the heptyl (C7) chain is of intermediate length. The length of the alkyl chain directly influences several key properties of the SAM:

Packing Density and Order: Longer alkyl chains generally lead to stronger van der Waals interactions between adjacent molecules. This enhanced interaction promotes a higher degree of order and denser packing within the monolayer. Studies comparing different chain lengths show that longer chains can reduce surface roughness. researchgate.net However, chains that are too long may introduce disorder due to steric hindrance, while very short chains may not provide sufficient intermolecular force to form a well-ordered layer. mdpi.commdpi.com A medium-chain-length silane like n-octyltriethoxy silane has been shown to be an efficient agent for modifying cellulose (B213188) surfaces, suggesting that a heptyl chain would also be effective in forming a structured layer. mdpi.com

Surface Energy and Wettability: The terminal group of the alkyl chain defines the surface chemistry of the SAM. For this compound, the surface is composed of methyl (-CH3) groups, resulting in a low-energy, hydrophobic (water-repellent) surface. The hydrophobicity of the coating tends to increase with the length of the alkyl chain up to a certain point. Research on SiO2-TiO2-alkylsilane coatings demonstrated that the water contact angle increased with chain length from methyl (C1) to octyl (C8), indicating reduced surface energy. mdpi.com This suggests that a heptyl (C7) chain would produce a significantly hydrophobic surface.

Tribological Properties: The alkyl chain length also affects the friction and wear characteristics of the SAM. Studies on n-alkyltrimethoxysilanes with varying chain lengths (C6, C12, C18) on a silicon substrate revealed that the C12-SAM exhibited the lowest friction coefficient and smallest wear width. researchgate.net This indicates the existence of an optimal chain length for specific functional properties, where the chain is long enough to form a cohesive film but not so long as to create a less dense or easily disrupted interface. A heptyl (C7) chain would be expected to offer good friction-reducing properties, superior to bare silicon but likely intermediate to the optimal C12 chain. researchgate.net

The following table summarizes findings on how alkyl chain length influences key SAM properties based on available research.

| Property | Alkyl Chain Length | Observation | Source |

| Wettability (Water Contact Angle) | C1 (Methyl) vs. C8 (Octyl) vs. C16 (Hexadecyl) | Contact angle increased from C1 to C8, but decreased for C16, suggesting an optimal length for hydrophobicity. | mdpi.com |

| Tribological Performance (Friction) | C6 vs. C12 vs. C18 | The C12 chain length provided the lowest friction coefficient compared to both the shorter C6 and longer C18 chains. | researchgate.net |

| Surface Roughness (Ra) | C6 vs. C12 vs. C18 | Mean roughness (Ra) of the SAMs decreased as the alkyl chain length increased from C6 to C18. | researchgate.net |

| Monolayer Stability | Short Chain ((CH2)3) vs. Long Chain ((CH2)11) | For amino-terminated silanes, long alkyl chains produced stable monolayers, while short chains were unstable. Alkyl-terminated SAMs were found to be very stable regardless of chain length. | nih.gov |

Applications of Heptyl Trimethoxy Silane in Advanced Materials Science Research

Polymer and Nanocomposite Development

In the realm of polymer and nanocomposite development, Heptyl(trimethoxy)silane serves as a critical additive for improving the compatibility and interaction between dissimilar materials. Its application is pivotal in creating next-generation materials for a wide array of applications, from automotive components to biomedical devices.

Improved Mechanical and Thermal Properties of Composites

By fostering a stronger interface, this compound contributes to a significant improvement in the mechanical and thermal properties of polymer composites. The enhanced adhesion between the filler and the matrix allows for more efficient load distribution, leading to increases in tensile strength, flexural strength, and modulus. For example, in wood-plastic composites (WPCs), the use of silane (B1218182) coupling agents can lead to notable increases in mechanical performance. While specific data for this compound is limited, studies on similar silanes in wood flour-filled high-density polyethylene (B3416737) (HDPE) composites have shown that treatments can increase flexural strength by up to 90% and tensile strength by up to 60%.

Table 1: Illustrative Mechanical Properties of Wood-Plastic Composites with and without Silane Treatment The following table is based on data for similar silanes and is intended to illustrate the potential effects of this compound.

| Property | Unfilled Polypropylene | WPC (30 wt% wood flour, no silane) | WPC (30 wt% wood flour, with silane treatment - illustrative) |

|---|---|---|---|

| Tensile Strength (MPa) | 19.6 | ~25 | ~40 |

| Tensile Modulus (MPa) | 1505 | ~2000 | ~2500 |

| Flexural Strength (MPa) | 30.2 | 44.8 | ~60 |

| Flexural Modulus (MPa) | 664 | 3250 | ~4000 |

Functionalization of Nanoparticles and Nanofillers

The uniform dispersion of nanoparticles and nanofillers within a polymer matrix is a significant challenge due to their high surface energy and tendency to agglomerate. This compound is utilized to functionalize the surface of these nanoparticles, such as silica (B1680970), titania, or clay, to improve their compatibility with the polymer matrix. The silane molecules form a covalent bond with the nanoparticle surface, while the heptyl chains extend outwards, creating an organic "brush" that reduces the surface energy of the nanoparticles and prevents them from clumping together. This surface modification leads to a more homogeneous dispersion of the nanofillers throughout the polymer, which is crucial for realizing the full potential of the nanocomposite in terms of mechanical strength, barrier properties, and optical clarity. The functionalization process typically involves reacting the nanoparticles with the silane in a solvent, followed by purification to remove any unreacted silane. The success of the functionalization can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA).

Protective Coatings and Surface Treatments

This compound is also extensively researched for the development of high-performance protective coatings and surface treatments. Its ability to form robust, low-surface-energy films makes it an ideal candidate for creating surfaces with tailored properties such as water repellency and corrosion resistance.

Hydrophobic and Water-Repellent Coatings for Various Substrates (e.g., Textiles, Wood, Concrete)

The heptyl group of this compound imparts a hydrophobic character to surfaces it is applied to. When coated on substrates like textiles, wood, or concrete, the silane molecules self-assemble into a thin film with the heptyl chains oriented away from the surface. This creates a low-surface-energy layer that repels water, causing it to bead up and roll off rather than being absorbed. This property is highly desirable for protecting materials from moisture damage, staining, and degradation. For concrete, hydrophobic treatments can significantly reduce water and chloride ion penetration, thereby enhancing the durability of reinforced concrete structures. While specific performance data for this compound is not widely published, studies on similar alkyltrialkoxysilanes have shown significant reductions in water absorption.

Table 2: Illustrative Performance of Hydrophobic Treatments on Concrete The following table is based on data for general silane/siloxane treatments and illustrates the potential effects of this compound.

| Substrate | Treatment | Water Absorption Reduction (%) | Contact Angle (°) |

|---|---|---|---|

| Concrete | Untreated | - | < 90 |

| Concrete | This compound (Illustrative) | ~20-80 | > 90 |

Anti-Corrosion Coatings through Sol-Gel Processes

This compound can be used as a precursor in sol-gel processes to create thin, dense, and highly adhesive anti-corrosion coatings on metallic substrates. The sol-gel process involves the hydrolysis and condensation of the silane to form a cross-linked silica-based network. The incorporation of the hydrophobic heptyl groups into this network enhances the barrier properties of the coating, preventing corrosive species like water and chloride ions from reaching the metal surface. These hybrid organic-inorganic sol-gel coatings can offer excellent corrosion protection for various metals, including steel and aluminum alloys. Electrochemical tests, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these coatings. A lower corrosion current density (Icorr) and a higher polarization resistance (Rp) indicate better corrosion protection. While specific electrochemical data for this compound coatings are limited, research on similar silane sol-gel coatings has shown a significant reduction in corrosion rates compared to uncoated metals.

Table 3: Illustrative Electrochemical Data for Anti-Corrosion Coatings on Steel The following table is based on data for other silane sol-gel coatings and is intended to illustrate the potential anti-corrosion performance of coatings containing this compound.

| Coating | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (Icorr) (A/cm²) | Protection Efficiency (%) |

|---|---|---|---|

| Uncoated Steel | -0.6 to -0.7 V | 10⁻⁵ to 10⁻⁶ | - |

| Silane Sol-Gel Coating (Illustrative) | -0.3 to -0.5 V | 10⁻⁷ to 10⁻⁸ | > 99 |

Adhesion Promotion in Multi-Layered Systems

The mechanism of adhesion promotion involves the hydrolysis of the methoxy (B1213986) groups in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metal oxides, and ceramics, forming stable covalent Si-O-substrate bonds. Simultaneously, the hydrophobic heptyl chain of the silane molecule interpenetrates and entangles with the polymer matrix of the adjacent layer, establishing strong van der Waals forces and mechanical interlocking. This dual functionality ensures a robust and durable bond at the interface, which is critical for the long-term performance and reliability of multi-layered systems.

In multi-layered coatings, the use of this compound can significantly improve resistance to delamination, moisture ingress, and chemical attack. By creating a strong bond between the coating layers and the substrate, it prevents the formation of voids and micro-cracks at the interface, which are often the primary sites for failure. Research has shown that the incorporation of alkyl(trimethoxy)silanes, such as this compound, as coupling agents can lead to a marked improvement in the mechanical properties of multi-material composites. For instance, studies on similar silane coupling agents have demonstrated an increase in tensile and flexural strength of composites by enhancing the interfacial adhesion between the filler and the polymer matrix.

While specific performance data for this compound is not extensively documented in publicly available research, the general principles of alkyl(trimethoxy)silane adhesion promoters can be applied. The length of the alkyl chain, in this case, heptyl, influences the compatibility with different polymer matrices. A longer alkyl chain can provide better inter-chain entanglement with certain polymers, leading to enhanced adhesion.

Table 1: General Effects of Alkyl(trimethoxy)silane Coupling Agents on Composite Properties

| Property | Effect of Silane Treatment | Mechanism of Improvement |

|---|---|---|

| Adhesion Strength | Increased | Formation of covalent bonds at the inorganic interface and improved wetting and entanglement with the organic matrix. |

| Mechanical Strength | Increased | Enhanced stress transfer across the interface between the filler/substrate and the polymer matrix. |

| Moisture Resistance | Improved | Creation of a hydrophobic barrier at the interface, reducing water absorption and subsequent degradation of the bond. |

| Chemical Resistance | Improved | Formation of a stable and chemically resistant interface that protects the substrate from corrosive agents. |

Functional Materials and Devices

In the field of biomedical engineering, the surface modification of materials is critical for developing functional and biocompatible devices. This compound is utilized in research to create hydrophobic and functionalized surfaces on various substrates, including those used in biosensors and biomedical implants. The formation of self-assembled monolayers (SAMs) of this compound on surfaces can alter their wetting properties, protein adsorption characteristics, and cellular interactions.

For biosensor applications, controlling the surface chemistry is paramount for achieving high sensitivity and specificity. The heptyl groups of this compound create a hydrophobic surface, which can be advantageous in certain biosensing platforms to minimize non-specific binding of interfering molecules from complex biological samples. This reduction in non-specific adsorption leads to a lower background signal and an improved signal-to-noise ratio.

Furthermore, the trimethoxysilyl group allows for the covalent attachment of the silane to oxide-rich surfaces, such as silicon wafers, glass slides, or metal oxide nanoparticles, which are commonly used in biosensor fabrication. While the heptyl group itself is non-reactive, it can be part of a more complex molecule where other functional groups are present for the subsequent immobilization of biorecognition elements like antibodies, enzymes, or DNA probes. However, research focusing specifically on this compound in this context is limited. The principles are derived from studies on other alkylsilanes which have been extensively investigated for creating well-defined surface modifications for biomedical applications. nih.govnih.gov

Table 2: Potential Roles of this compound in Biomedical Surface Modification

| Application Area | Function of this compound | Potential Benefit |

|---|---|---|

| Biosensors | Creation of a hydrophobic surface via self-assembled monolayers. | Reduction of non-specific protein adsorption, leading to improved sensor performance. |

| Biomedical Implants | Surface modification to control wettability and protein interactions. | Potential to modulate cellular adhesion and tissue integration. |

| Drug Delivery | Functionalization of nanocarriers. | Modification of surface properties to control drug loading and release kinetics. |

In the realm of energy harvesting, particularly in devices like organic solar cells and nanogenerators, interfacial engineering plays a vital role in device efficiency and stability. While direct and extensive research on the application of this compound in energy harvesting technologies is not widely published, the role of similar alkyl(trimethoxy)silanes in modifying surfaces and interfaces provides a basis for its potential applications.

Silane coupling agents are used to treat the surfaces of electrodes or active layer components to improve interfacial contact, enhance charge transport, and prevent degradation. The hydrophobic nature of the heptyl group could be beneficial in protecting sensitive layers within an energy harvesting device from moisture, which is a common cause of performance degradation.

This compound can be used to functionalize the surface of adsorbent materials, such as silica gel, activated carbon, or zeolites, to create specialized adsorbents for various separation and purification processes. The covalent grafting of this compound onto the surface of these materials imparts a hydrophobic character, making them effective for the selective removal of nonpolar organic pollutants from aqueous solutions.

The process involves the reaction of the trimethoxysilyl groups of the silane with the surface hydroxyl groups of the adsorbent, leading to the formation of a stable, covalently bound hydrophobic layer. The heptyl chains create a nonpolar environment on the adsorbent surface, which preferentially interacts with and adsorbs hydrophobic molecules from a surrounding polar matrix, such as water.

These functionalized adsorbents can be applied in environmental remediation for the removal of organic contaminants like oils, phenols, and polycyclic aromatic hydrocarbons (PAHs) from wastewater. The selectivity of the adsorbent can be tuned by the choice of the alkyl chain length of the silane; the heptyl group provides a moderate level of hydrophobicity suitable for a range of organic molecules.

Research on similar alkyl-functionalized adsorbents has demonstrated high adsorption capacities and good selectivity for nonpolar compounds. The performance of these materials is often evaluated based on parameters such as adsorption capacity, adsorption kinetics, and the ability to be regenerated and reused.

Table 3: Characteristics of this compound-Functionalized Adsorbents

| Adsorbent Property | Description | Application Relevance |

|---|---|---|

| Surface Chemistry | Hydrophobic surface due to the presence of heptyl chains. | Selective adsorption of nonpolar organic molecules from aqueous solutions. |

| Binding Mechanism | Covalent attachment of the silane to the adsorbent surface. | High stability and durability of the functionalized adsorbent, allowing for regeneration and reuse. |

| Adsorption Mechanism | Hydrophobic interactions between the heptyl chains and the target pollutant molecules. | Effective removal of a wide range of organic contaminants from water. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Heptyl(trimethoxy)silane

The primary and most industrially significant method for synthesizing this compound is the hydrosilylation of 1-heptene (B165124) with trimethoxysilane (B1233946). This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the alkene. Future research is focused on optimizing this pathway by developing novel catalysts that are more efficient, selective, and cost-effective.

Hydrosilylation is a vital process for creating silicon-carbon bonds, and it can be catalyzed by various transition metal complexes. researchgate.net Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used due to their high activity and selectivity. researchgate.netacs.org However, the high cost and potential for side reactions with platinum catalysts drive the search for alternatives. Research into catalysts based on other noble metals like rhodium and ruthenium, as well as more abundant and less expensive base metals such as nickel, cobalt, and iron, is a key trend. researchgate.netmdpi.com

A significant area of investigation is the development of heterogeneous catalysts, where the catalyst is supported on a solid material like biochar. mdpi.com These catalysts offer advantages in terms of easy separation from the reaction mixture, reusability, and improved stability, contributing to more sustainable and economical production processes. mdpi.com For instance, a Pt-Cu bimetallic catalyst supported on hazelnut shell biochar has shown high activity and regioselectivity for the hydrosilylation of various alkenes with trialkoxysilanes. mdpi.com

The general reaction for the synthesis of this compound is as follows:

CH₂(CH₂)₄CH=CH₂ + HSi(OCH₃)₃ → CH₃(CH₂)₆Si(OCH₃)₃ (1-Heptene + Trimethoxysilane → this compound)

Key research goals in this area include:

Developing non-precious metal catalysts: Investigating iron, cobalt, and nickel complexes to replace expensive platinum catalysts. researchgate.netmdpi.com

Enhancing catalyst selectivity: Designing catalysts that exclusively yield the desired linear anti-Markovnikov product, minimizing the formation of branched isomers and other byproducts.

Improving reaction conditions: Optimizing for lower temperatures, solvent-free conditions, and lower catalyst loadings to enhance efficiency and reduce environmental impact. researchgate.netacs.org

Light-promoted synthesis: Exploring photochemically initiated hydrosilylation as a clean, catalyst-free method for forming the Si-C bond directly on silicon surfaces. acs.org

| Catalyst Type | Examples | Advantages | Research Focus |

| Platinum-Based | Speier's Catalyst, Karstedt's Catalyst | High activity, High selectivity | Reducing cost, Immobilization on supports |

| Other Noble Metals | Rhodium, Ruthenium complexes | Different selectivity profiles, Potential for asymmetric synthesis | Catalyst design for specific applications |

| Base Metals | Nickel, Cobalt, Iron complexes | Low cost, Abundant | Improving activity, stability, and selectivity |

| Heterogeneous | Metals on biochar, silica (B1680970), or polymers | Reusability, Easy separation, Enhanced stability | Optimizing support materials and metal loading |

Advanced In-Situ Monitoring Techniques for Reaction Kinetics

Understanding the kinetics of this compound synthesis and its subsequent hydrolysis and condensation reactions is critical for process optimization and quality control. Advanced in-situ monitoring techniques provide real-time data on reactant consumption, intermediate formation, and product generation without the need for sampling, which can disturb the reaction. mdpi.com

Vibrational spectroscopy methods are particularly powerful for monitoring these reactions.

Infrared (IR) and Raman Spectroscopy: These techniques can track the concentration of specific functional groups in real-time. mdpi.com For instance, during the hydrosilylation synthesis of this compound, the disappearance of the Si-H bond (around 2100-2200 cm⁻¹) and the C=C bond can be monitored to determine reaction progress. mdpi.com For hydrolysis and condensation reactions, the formation of silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) bonds can be observed.

Near-Infrared (NIR) Spectroscopy: NIR is effective for monitoring reactions in complex mixtures and has been used to follow the sol-gel process of alkoxysilanes, tracking changes in water and methoxy-group concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information, allowing for the quantification of various transient intermediate species during hydrolysis and condensation. researchgate.net While traditionally an offline method, advancements in probe technology are making in-situ NMR more accessible for reaction monitoring.

Optical Turbidity Scanning and Dynamic Light Scattering are useful for monitoring the kinetics of sol-gel processes involving immiscible silanes. libretexts.org These methods track the dissolution of the silane (B1218182) phase during hydrolysis and the formation of particles during condensation by measuring changes in light transmission and scattering. libretexts.org

| Technique | Information Provided | Advantages | Limitations |

| FTIR/Raman Spectroscopy | Real-time concentration of functional groups (Si-H, C=C, Si-OH, Si-O-Si) | High sensitivity, Applicable to heterogeneous systems | Signal overlap can be challenging, ATR-FTIR penetration depth can affect accuracy in biphasic systems mdpi.com |

| NMR Spectroscopy | Quantitative data on intermediate and final product structures | Highly specific and quantitative | Lower sensitivity than vibrational spectroscopy, Higher equipment cost researchgate.net |

| NIR Spectroscopy | Real-time monitoring of multiple components (water, alkoxy groups) | Robust, suitable for industrial environments | Requires chemometric modeling for quantitative analysis nih.gov |

| Turbidity/Light Scattering | Hydrolysis rate (dissolution), Condensation onset (particle formation) | Excellent for multiphase systems, Non-invasive | Indirect measurement of chemical conversion libretexts.org |

Development of Environmentally Benign Modification Processes

The principles of green chemistry are increasingly being applied to the synthesis and modification processes involving silanes like this compound. nii.ac.jpresearchgate.net The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key strategies for developing environmentally benign processes include:

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Research is focused on replacing these with more sustainable alternatives. Water and alcohol/water mixtures are effective and environmentally friendly media for the hydrolysis of silanes. acs.org Using water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability.

Catalyst Selection: As mentioned previously, moving from precious metal catalysts to those based on abundant, less toxic base metals is a core principle of green chemistry. Furthermore, employing heterogeneous catalysts that can be easily recovered and reused minimizes waste and prevents metal contamination of the final product. mdpi.com

Atom Economy: Hydrosilylation is an inherently atom-economical reaction, as it is an addition reaction where all atoms of the reactants are incorporated into the final product. researchgate.net Future research aims to further improve reaction selectivity to ensure that the desired product is formed exclusively, maximizing atom economy in practice.

For surface modification applications, aqueous-based silane solutions are being developed to replace solvent-based systems, reducing VOC emissions. The stability of silanols formed during hydrolysis is greater in water compared to alcoholic solvent mixtures, which can lead to more effective and stable surface treatments. acs.org

Integration of this compound in Smart and Responsive Materials

"Smart" or "responsive" materials can change their properties in response to external stimuli such as magnetic fields, temperature, pH, or light. Silanes are crucial for creating these materials, often by functionalizing fillers or modifying polymer matrices to enhance interfacial interactions.

This compound, with its nonpolar heptyl group, is particularly suited for improving the compatibility and dispersion of fillers within hydrophobic polymer matrices. This is critical in the fabrication of materials like magnetorheological elastomers (MREs) . MREs are smart materials composed of magnetic particles (like carbonyl iron powder) dispersed in an elastomer matrix. Their mechanical properties can be rapidly and reversibly tuned by applying a magnetic field.